REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([C:15]([O:17]C)=[O:16])[C:11]([O:13]C)=[O:12].Cl>[Cl-].C[N+](C)(C)C.O>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([C:11]([OH:13])=[O:12])[C:15]([OH:17])=[O:16] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to improve stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction was slowly raised to 30° C.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained at 27-32° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 5-10° C. for half an hour
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to isolate a solid product that
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
further dried under reduced pressure at 35° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
CUSTOM
|
Details
|
The solid was then dried under reduced pressure at 35° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115.5 g | |
YIELD: PERCENTYIELD | 93.97% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |